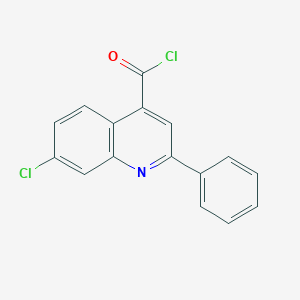
4-Quinolinecarbonyl chloride,7-chloro-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinolinecarbonyl chloride,7-chloro-2-phenyl- is a chemical compound that is widely used in scientific research for its unique properties. This compound is a derivative of quinoline and is commonly referred to as 7-chloro-4-quinolinecarbonyl chloride. It is a white to light yellow crystalline powder that is soluble in most organic solvents. In
Mecanismo De Acción
The mechanism of action of 4-Quinolinecarbonyl chloride,7-chloro-2-phenyl- is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of nucleic acids. This leads to the inhibition of DNA and RNA synthesis, which ultimately leads to the death of the target cells.
Biochemical and Physiological Effects:
4-Quinolinecarbonyl chloride,7-chloro-2-phenyl- has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antiviral, antibacterial, and antifungal properties. It has also been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids. This leads to the inhibition of DNA and RNA synthesis, which ultimately leads to the death of the target cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Quinolinecarbonyl chloride,7-chloro-2-phenyl- in lab experiments is its unique properties. It is a versatile compound that can be used in the synthesis of various organic compounds. It is also used in the development of new drugs and pharmaceuticals. However, one of the limitations of using this compound is its toxicity. It is a highly toxic compound and should be handled with care.
Direcciones Futuras
There are several future directions for the use of 4-Quinolinecarbonyl chloride,7-chloro-2-phenyl-. One of the future directions is the development of new drugs and pharmaceuticals based on this compound. It has been shown to have antiviral, antibacterial, and antifungal properties, which makes it a promising candidate for the development of new drugs. Another future direction is the development of new fluorescent probes for imaging studies. 4-Quinolinecarbonyl chloride,7-chloro-2-phenyl- has been shown to be a useful tool in imaging studies, and further research in this area could lead to the development of new imaging probes. Finally, further research is needed to fully understand the mechanism of action of this compound.
Métodos De Síntesis
The synthesis of 4-Quinolinecarbonyl chloride,7-chloro-2-phenyl- involves the reaction of 7-chloro-4-quinolinecarboxylic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or acetonitrile. The product is obtained as a white to light yellow crystalline powder and can be purified through recrystallization.
Aplicaciones Científicas De Investigación
4-Quinolinecarbonyl chloride,7-chloro-2-phenyl- is widely used in scientific research for its unique properties. It is commonly used as a reagent in the synthesis of various organic compounds. This compound is also used in the development of new drugs and pharmaceuticals. It has been shown to have antiviral, antibacterial, and antifungal properties. It is also used in the development of fluorescent probes for imaging studies.
Propiedades
Número CAS |
174636-74-9 |
|---|---|
Nombre del producto |
4-Quinolinecarbonyl chloride,7-chloro-2-phenyl- |
Fórmula molecular |
C16H9Cl2NO |
Peso molecular |
302.2 g/mol |
Nombre IUPAC |
7-chloro-2-phenylquinoline-4-carbonyl chloride |
InChI |
InChI=1S/C16H9Cl2NO/c17-11-6-7-12-13(16(18)20)9-14(19-15(12)8-11)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
SEROFVQSNLKZDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)C(=O)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)C(=O)Cl |
Sinónimos |
4-QUINOLINECARBONYL CHLORIDE,7-CHLORO-2-PHENYL- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





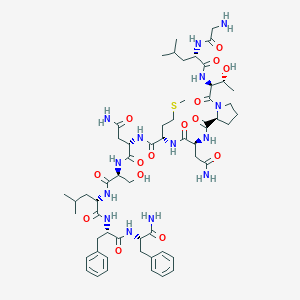
![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)
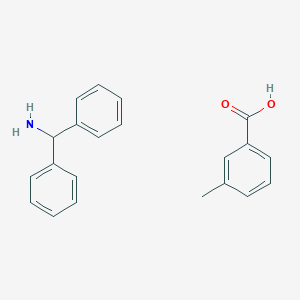


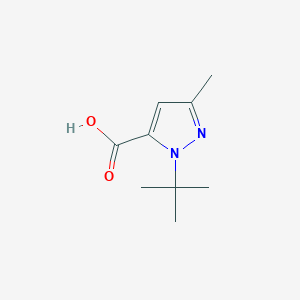

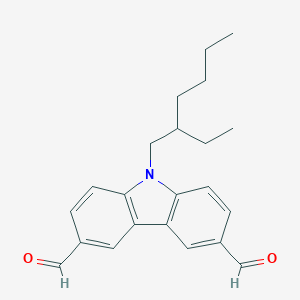
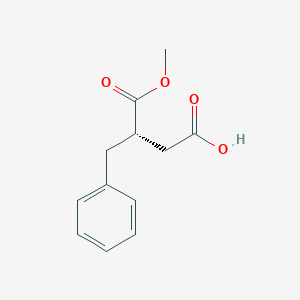
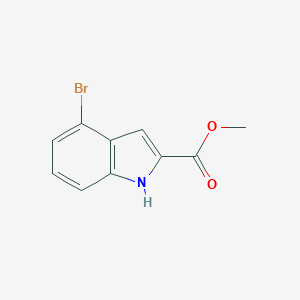
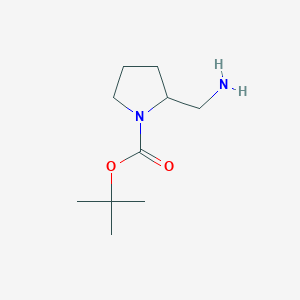
![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B62880.png)